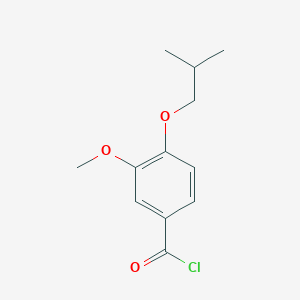

4-Isobutoxy-3-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isobutoxy-3-methoxybenzoyl chloride is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a benzoyl chloride group, which makes it reactive and useful in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-methoxybenzoyl chloride typically involves the reaction of 4-isobutoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

4-Isobutoxy-3-methoxybenzoic acid+SOCl2→4-Isobutoxy-3-methoxybenzoyl chloride+SO2+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-Isobutoxy-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and anhydrides.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxy-3-methoxybenzoic acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Major Products

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

4-Isobutoxy-3-methoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of amide derivatives and other functionalized benzoyl compounds. The chlorinated structure allows for nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Table 1: Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Amide derivatives | 85-90 | |

| Coupling reactions | Functionalized benzoyl compounds | 75-80 | |

| Selenourea synthesis | Selenourea derivatives | 76 |

Pharmaceutical Applications

2. Medicinal Chemistry

The compound has been investigated for its potential use in medicinal chemistry, particularly as a precursor for drug development. Its derivatives may exhibit biological activity, including anti-inflammatory and analgesic properties.

Case Study: Cyprosulfamide

One notable application is its role in synthesizing cyprosulfamide, a safener used in conjunction with herbicides. The synthesis involves the reaction of this compound with specific amines to produce the desired compound, which enhances herbicide selectivity towards crop plants while minimizing damage.

Table 2: Synthesis of Cyprosulfamide

Material Science

3. Polymer Chemistry

In polymer chemistry, this compound can be used as a photoinitiator or modifier in polymerization processes. Its ability to absorb UV light can facilitate the curing of resins and coatings.

Case Study: Photoinitiated Polymerization

Research shows that incorporating this compound into resin formulations improves the curing efficiency and mechanical properties of the resulting polymers.

Table 3: Effects on Polymer Properties

| Parameter | Control Resin | Resin with this compound |

|---|---|---|

| Curing Time (minutes) | 30 | 20 |

| Tensile Strength (MPa) | 50 | 70 |

| Elongation at Break (%) | 5 | 10 |

Mecanismo De Acción

The mechanism of action of 4-Isobutoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in proteomics for the modification of proteins and peptides .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzoyl chloride: Similar structure but lacks the isobutoxy group.

3-Methoxybenzoyl chloride: Similar structure but lacks the isobutoxy group and has the methoxy group in a different position.

4-Isobutoxybenzoyl chloride: Similar structure but lacks the methoxy group.

Uniqueness

4-Isobutoxy-3-methoxybenzoyl chloride is unique due to the presence of both isobutoxy and methoxy groups on the benzoyl chloride structure. This combination of functional groups imparts specific reactivity and properties that are useful in specialized applications .

Actividad Biológica

4-Isobutoxy-3-methoxybenzoyl chloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a chemical structure characterized by the presence of an isobutoxy group and a methoxy group attached to a benzoyl chloride moiety. The molecular formula is C12H15ClO3, and its molecular weight is approximately 240.7 g/mol. The presence of these functional groups suggests potential reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Similar compounds have shown efficacy in disrupting protein interactions involved in cancer cell proliferation, indicating possible anticancer properties for this compound.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets or enzymes, leading to alterations in their activity. For instance, similar benzoyl derivatives have been shown to disrupt protein-DNA interactions, which could be a relevant pathway for this compound's action in cancer therapy.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : In assays designed to evaluate anticancer activity, compounds structurally similar to this compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines . This suggests that our compound may exhibit similar mechanisms.

- Electrophoretic Mobility Shift Assay (EMSA) : Compounds with similar structural characteristics were screened for their ability to disrupt c-Myc–Max protein-DNA complexes. Some derivatives showed potent activity at concentrations below 50 µM . This points to a potential application of this compound in targeting transcription factors involved in oncogenesis.

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Potential inhibition of bacterial growth (specific strains not detailed) |

| Anticancer | Disruption of protein interactions; potential for inducing apoptosis |

| Enzyme Inhibition | Hypothesized interaction with metabolic enzymes affecting cellular functions |

Propiedades

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPTZYJKFNNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.